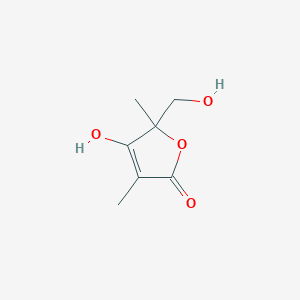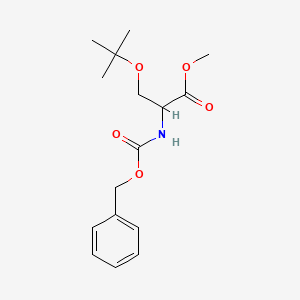
3-Amino-3,4-dihydro-2h-1-benzopyran-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3,4-dihydro-2H-1-benzopyran-4-ol is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3,4-dihydro-2H-1-benzopyran-4-ol typically involves palladium-mediated cross-coupling reactions. One common method includes the reaction of 3,4-dihydro-2H-1-benzopyran with an amine source under specific conditions to introduce the amino group at the 3-position . The reaction conditions often require a palladium catalyst, a base, and a suitable solvent to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
3-Amino-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The amino group at the 3-position can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of amino-substituted benzopyran derivatives .
科学的研究の応用
3-Amino-3,4-dihydro-2H-1-benzopyran-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential interactions with biological targets, such as receptors and enzymes.
作用機序
The mechanism of action of 3-Amino-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets. For instance, it has been shown to bind to serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors . This binding can modulate neurotransmitter release and influence mood and anxiety levels. The compound’s effects are mediated through pathways involving cyclic adenosine monophosphate (cAMP) and other intracellular signaling molecules .
類似化合物との比較
Similar Compounds
3,4-Dihydro-2H-1-benzopyran: Lacks the amino group at the 3-position, resulting in different biological activities.
3-Amino-2H-1-benzopyran: Similar structure but without the dihydro component, affecting its reactivity and interactions.
3-Amino-3,4-dihydro-2H-1-benzopyran-3-carbonitrile: Contains a nitrile group, which can significantly alter its chemical properties and biological activities.
Uniqueness
3-Amino-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with serotonin receptors and potential therapeutic applications make it a compound of significant interest in scientific research .
特性
CAS番号 |
33607-86-2 |
|---|---|
分子式 |
C9H11NO2 |
分子量 |
165.19 g/mol |
IUPAC名 |
(3S,4S)-3-amino-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C9H11NO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7,9,11H,5,10H2/t7-,9-/m0/s1 |
InChIキー |
HCUMBNVFLOJFSA-CBAPKCEASA-N |
SMILES |
C1C(C(C2=CC=CC=C2O1)O)N |
異性体SMILES |
C1[C@@H]([C@H](C2=CC=CC=C2O1)O)N |
正規SMILES |
C1C(C(C2=CC=CC=C2O1)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[(4Z)-4-(2-phenylhydrazinylidene)tetrahydrothiophen-3-yl]benzamide](/img/structure/B7795230.png)
![2-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]benzamide](/img/structure/B7795243.png)

![5-chloro-4H-imidazo[4,5-b]pyridine](/img/structure/B7795257.png)




![(4Z)-2-(4-chlorophenyl)-4-[1-(3-chloropropylamino)ethylidene]-1,3-oxazol-5-one](/img/structure/B7795304.png)
